molecular formula C10H11N3O B6588955 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1247495-45-9

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No.: B6588955
CAS No.: 1247495-45-9
M. Wt: 189.2
InChI Key:
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Description

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with 5-methylfuran-2-amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine is unique due to the presence of both a methyl group and a 5-methylfuran moiety, which can impart distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable scaffold for drug development.

Properties

CAS No.

1247495-45-9

Molecular Formula

C10H11N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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